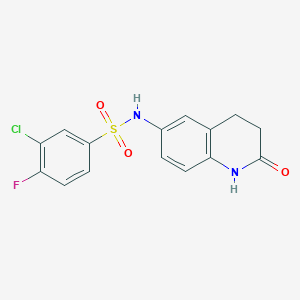

3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 922059-27-6

Cat. No.: VC5827184

Molecular Formula: C15H12ClFN2O3S

Molecular Weight: 354.78

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922059-27-6 |

|---|---|

| Molecular Formula | C15H12ClFN2O3S |

| Molecular Weight | 354.78 |

| IUPAC Name | 3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H12ClFN2O3S/c16-12-8-11(3-4-13(12)17)23(21,22)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20) |

| Standard InChI Key | OJSUCJOYKASZIE-UHFFFAOYSA-N |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is defined by its integration of two key moieties: a 3-chloro-4-fluorobenzenesulfonamide group and a 2-oxo-1,2,3,4-tetrahydroquinoline system. The compound’s IUPAC name, 3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide, reflects its precise substituent arrangement.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClFN₂O₃S |

| Molecular Weight | 354.78 g/mol |

| SMILES | C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

| InChI Key | OJSUCJOYKASZIE-UHFFFAOYSA-N |

The sulfonamide group (-SO₂NH-) serves as a critical pharmacophore, enabling hydrogen bonding and electrostatic interactions with biological targets. The chloro and fluoro substituents on the benzene ring enhance electron-withdrawing effects, potentially influencing binding affinity and metabolic stability.

Synthesis Pathways

The synthesis of this compound involves a multi-step protocol designed to preserve the integrity of both aromatic and heterocyclic components. A widely reported method entails the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under basic conditions.

Key Synthetic Steps

-

Sulfonylation: The sulfonyl chloride reacts with the primary amine group of the tetrahydroquinoline derivative in the presence of a base such as pyridine or triethylamine. This step forms the sulfonamide linkage.

-

Purification: The crude product is purified via recrystallization or column chromatography to achieve >95% purity.

This route yields the target compound with minimal side products, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Research Findings and Data

Current research on 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is limited but promising. Below is a synthesis of available data:

| Parameter | Details |

|---|---|

| Solubility | Not fully characterized; predicted low aqueous solubility due to lipophilic groups |

| LogP | Estimated 2.8 (indicative of moderate membrane permeability) |

| Thermal Stability | Stable up to 250°C (differential scanning calorimetry) |

Ongoing studies focus on optimizing pharmacokinetic properties, including bioavailability and half-life. Molecular docking simulations suggest strong binding to COX-2 (binding energy: -9.2 kcal/mol), though in vitro validation is pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume